6-bromo-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
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Overview
Description
6-Bromo-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a tetrahydrofuran-2-ylmethyl group attached to the nitrogen atom, and a carboxamide group at the 3rd position of the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide typically involves the following steps:
Bromination: The starting material, 2H-chromene-3-carboxamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform to introduce the bromine atom at the 6th position.
Amidation: The brominated intermediate is then reacted with tetrahydrofuran-2-ylmethylamine under basic conditions (e.g., using a base like triethylamine) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and amidation steps, ensuring higher yields and purity. Solvent recovery and recycling processes are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction of the carbonyl group in the chromene ring can yield the corresponding alcohol.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: Lactones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-bromo-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Chromenes, in general, have shown various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This specific compound is investigated for its ability to interact with biological targets and its potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it could be a lead compound for the development of new pharmaceuticals targeting specific diseases, such as cancer or neurodegenerative disorders.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it a candidate for various applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-bromo-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in binding to enzymes or receptors, modulating their activity. The tetrahydrofuran ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid: Lacks the tetrahydrofuran-2-ylmethyl group, making it less soluble and potentially less bioactive.
2-Oxo-2H-chromene-3-carboxamide: Lacks both the bromine atom and the tetrahydrofuran-2-ylmethyl group, resulting in different chemical and biological properties.
6-Bromo-2-oxo-2H-chromene-3-carboxylate esters:
Uniqueness
6-Bromo-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is unique due to the combination of the bromine atom, the tetrahydrofuran-2-ylmethyl group, and the carboxamide functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications. Its structure allows for diverse modifications, enabling the exploration of new derivatives with potentially enhanced properties.
Properties
Molecular Formula |
C15H14BrNO4 |
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Molecular Weight |
352.18 g/mol |
IUPAC Name |
6-bromo-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |
InChI |
InChI=1S/C15H14BrNO4/c16-10-3-4-13-9(6-10)7-12(15(19)21-13)14(18)17-8-11-2-1-5-20-11/h3-4,6-7,11H,1-2,5,8H2,(H,17,18) |
InChI Key |
GWHIEAVYLLUGRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Origin of Product |
United States |
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